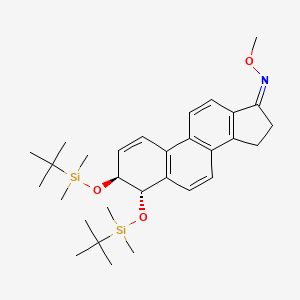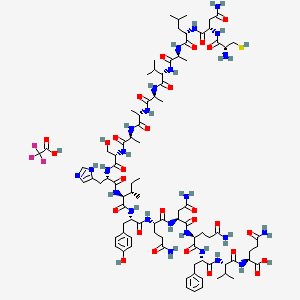![molecular formula C15H18N4O2 B12540950 Quinoline, 2-[(4-methyl-1-piperazinyl)methyl]-6-nitro- CAS No. 832102-02-0](/img/structure/B12540950.png)
Quinoline, 2-[(4-methyl-1-piperazinyl)methyl]-6-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinoline, 2-[(4-methyl-1-piperazinyl)methyl]-6-nitro- is a heterocyclic aromatic organic compound. It is a derivative of quinoline, which is known for its wide range of applications in medicinal chemistry and pharmacology. The compound features a quinoline core substituted with a nitro group at the 6-position and a 4-methyl-1-piperazinylmethyl group at the 2-position. This unique structure imparts specific chemical and biological properties to the compound, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Quinoline, 2-[(4-methyl-1-piperazinyl)methyl]-6-nitro- typically involves multi-step organic reactions. One common method includes the nitration of quinoline derivatives followed by the introduction of the piperazine moiety. The nitration reaction is usually carried out using concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure selective nitration at the 6-position. The subsequent introduction of the 4-methyl-1-piperazinylmethyl group can be achieved through nucleophilic substitution reactions using appropriate piperazine derivatives and alkylating agents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and by-products. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Quinoline, 2-[(4-methyl-1-piperazinyl)methyl]-6-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions to form corresponding amines.
Substitution: The piperazine moiety can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can be further explored for their biological and chemical properties .
Scientific Research Applications
Quinoline, 2-[(4-methyl-1-piperazinyl)methyl]-6-nitro- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties, including potential use in treating infectious diseases and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Quinoline, 2-[(4-methyl-1-piperazinyl)methyl]-6-nitro- involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The piperazine moiety may enhance the compound’s ability to cross cell membranes and interact with intracellular targets. These interactions can disrupt cellular processes and lead to cell death, making the compound a potential candidate for anticancer and antimicrobial therapies .
Comparison with Similar Compounds
Similar Compounds
- Quinoline, 2-(4-ethyl-1-piperazinyl)-4-methyl-
- 4-(4-Methyl-piperazin-1-yl)-2-p-tolyl-quinoline, di-hydrobromide
- 2-(4-Methyl-1-piperazinyl)quinoline 2-butenedioate
Uniqueness
Quinoline, 2-[(4-methyl-1-piperazinyl)methyl]-6-nitro- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the nitro group and the piperazine moiety allows for versatile chemical reactivity and potential therapeutic applications .
Properties
CAS No. |
832102-02-0 |
|---|---|
Molecular Formula |
C15H18N4O2 |
Molecular Weight |
286.33 g/mol |
IUPAC Name |
2-[(4-methylpiperazin-1-yl)methyl]-6-nitroquinoline |
InChI |
InChI=1S/C15H18N4O2/c1-17-6-8-18(9-7-17)11-13-3-2-12-10-14(19(20)21)4-5-15(12)16-13/h2-5,10H,6-9,11H2,1H3 |
InChI Key |
WYSMELMOWHPGFH-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CC2=NC3=C(C=C2)C=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Zinc, bromo[4-(trimethylsilyl)-3-butynyl]-](/img/structure/B12540872.png)
![1,4-Bis{[2-(ethenyloxy)ethoxy]methyl}cyclohexane](/img/structure/B12540880.png)
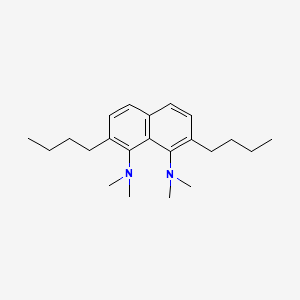
![3-({Hydroxy[(pyridin-2-yl)methyl]arsoryl}sulfanyl)-L-valine](/img/structure/B12540899.png)
![({2-[4-(Carboxymethoxy)phenyl]-6-phenylpyrimidin-4-yl}oxy)acetic acid](/img/structure/B12540906.png)
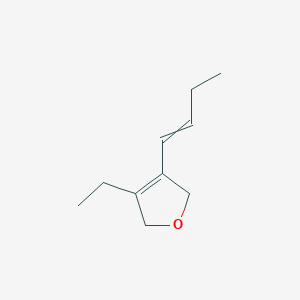
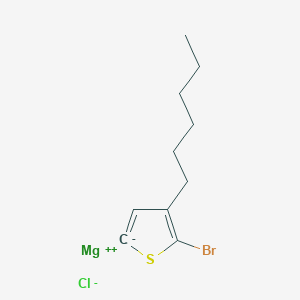
![Propanamide, N-[2-(1H-indol-3-yl)ethyl]-2-mercapto-](/img/structure/B12540921.png)
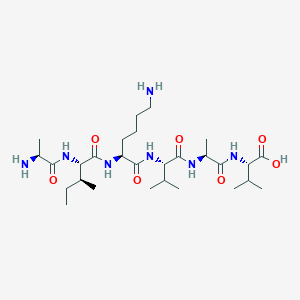

![[8-Propyl-6-(pyridin-3-yl)[1,2,4]triazolo[4,3-a]pyrazin-3-yl]acetic acid](/img/structure/B12540954.png)
